7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one
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Overview
Description
7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its pyranochromen core, which is substituted with a dihydroxy-methylbutoxy group and a methoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyranochromen Core: This step typically involves the cyclization of a suitable precursor, such as a chromen derivative, under acidic or basic conditions.
Introduction of the Dihydroxy-Methylbutoxy Group: This step involves the selective hydroxylation of a methylbutoxy group, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or alkanes.
Substitution: The methoxy and dihydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Methoxybenzene, halogenated compounds, and suitable catalysts.
Major Products
Scientific Research Applications
7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The dihydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific targets. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory and microbial pathways.
Signal Modulation: Modulating signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Oxypeucedanin Hydrate: A structurally similar compound with a furochromen core and similar functional groups.
Byakangelicin: Another compound with a similar core structure and biological activities.
Properties
Molecular Formula |
C26H28O7 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-[4-(2,3-dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3 |
InChI Key |
RDXLWAJRBPKMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C |
Origin of Product |
United States |
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